molecular formula C9H15BrO B14672331 2-(4-Bromobutyl)cyclopentan-1-one CAS No. 51584-58-8

2-(4-Bromobutyl)cyclopentan-1-one

Katalognummer: B14672331
CAS-Nummer: 51584-58-8
Molekulargewicht: 219.12 g/mol
InChI-Schlüssel: HMAVNXGXALBQDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromobutyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 4-bromobutyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobutyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone and heated to facilitate the formation of the desired product . The general reaction scheme is as follows:

Cyclopentanone+1,4-DibromobutaneK2CO3,AcetoneThis compound\text{Cyclopentanone} + \text{1,4-Dibromobutane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Acetone}} \text{this compound} Cyclopentanone+1,4-DibromobutaneK2​CO3​,Acetone​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromobutyl)cyclopentan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.

Major Products Formed

    Substitution: Formation of substituted cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Oxidation: Formation of cyclopentanone carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromobutyl)cyclopentan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromobutyl)cyclopentan-1-one involves its interaction with various molecular targets and pathways. The bromobutyl group can participate in nucleophilic substitution reactions, while the cyclopentanone ring can undergo various transformations. These interactions can lead to the formation of new compounds with potential biological or chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone: The parent compound with a simple cyclopentanone ring.

    2-(4-Bromobutyl)cyclohexan-1-one: A similar compound with a cyclohexanone ring instead of a cyclopentanone ring.

    4-Bromobutylbenzene: A compound with a benzene ring substituted with a 4-bromobutyl group.

Uniqueness

2-(4-Bromobutyl)cyclopentan-1-one is unique due to the presence of both a cyclopentanone ring and a 4-bromobutyl group

Eigenschaften

CAS-Nummer

51584-58-8

Molekularformel

C9H15BrO

Molekulargewicht

219.12 g/mol

IUPAC-Name

2-(4-bromobutyl)cyclopentan-1-one

InChI

InChI=1S/C9H15BrO/c10-7-2-1-4-8-5-3-6-9(8)11/h8H,1-7H2

InChI-Schlüssel

HMAVNXGXALBQDB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)C1)CCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.